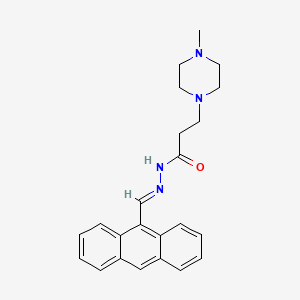
3-Dimethylphosphorylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylphosphorylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, can involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor.
Análisis De Reacciones Químicas
Types of Reactions: 3-Dimethylphosphorylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of phosphorylated pyrrolidine derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Dimethylphosphorylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Dimethylphosphorylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. The phosphoryl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins.
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar ring structure but without the dimethylphosphoryl group.
Pyrrolizidine: Contains two fused pyrrolidine rings and exhibits different biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical properties.
Uniqueness: 3-Dimethylphosphorylpyrrolidine is unique due to the presence of the dimethylphosphoryl group, which imparts specific chemical reactivity and biological activity. This functional group enhances the compound’s potential as a versatile scaffold in drug discovery and other applications.
Propiedades
Fórmula molecular |
C6H14NOP |
|---|---|
Peso molecular |
147.16 g/mol |
Nombre IUPAC |
3-dimethylphosphorylpyrrolidine |
InChI |
InChI=1S/C6H14NOP/c1-9(2,8)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3 |
Clave InChI |
LBPJWNQCILFOBO-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


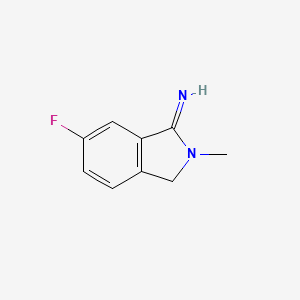

![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
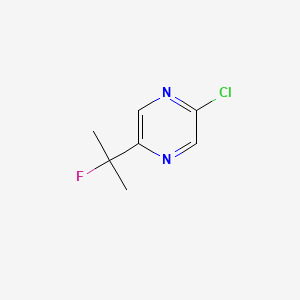
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
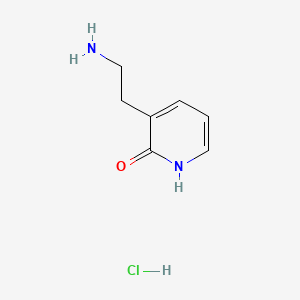
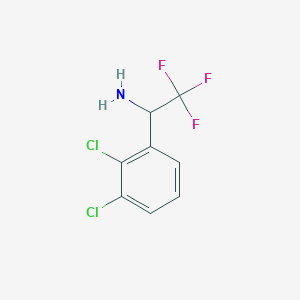

![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
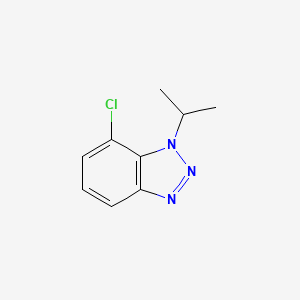
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
